Labetalol Impurity B HCl (Mixture of Diastereomers)
Description
Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature
Labetalol Impurity B Hydrochloride is chemically characterized as methyl 2-hydroxy-5-((S)-1-hydroxy-2-(((S)-4-phenylbutan-2-yl)amino)ethyl)benzoate hydrochloride. The compound represents a structurally modified derivative of the parent labetalol molecule, wherein the carboxylic acid functionality has been converted to its corresponding methyl ester. This structural modification significantly alters the physicochemical properties of the molecule while maintaining the core pharmacophoric elements that define the labetalol structural class.
The complete International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate;hydrochloride. This systematic naming convention reflects the precise structural architecture of the molecule, including the benzoate core, the hydroxyl substitution pattern, and the characteristic phenylbutylamine side chain that defines the labetalol structural family. The nomenclature also acknowledges the presence of the hydrochloride salt form, which enhances the compound's stability and solubility characteristics for analytical applications.
Alternative chemical designations for this impurity include Labetalol 1-Carboxylic Acid Methyl Ester, which emphasizes the ester functionality that distinguishes this impurity from the parent drug compound. The molecular formula C20H25NO4·HCl accurately represents the elemental composition, with a molecular weight of 343.4 for the free base plus 36.5 for the hydrochloride, yielding a total molecular weight of 379.88 atomic mass units. The compound's structural complexity is further illustrated through its Simplified Molecular Input Line Entry System notation: O=C(OC)C1=CC(C@HCNC@@HCCC2=CC=CC=C2)=CC=C1O.Cl.
Stereochemical Configuration and Diastereomeric Composition
The stereochemical complexity of Labetalol Impurity B Hydrochloride constitutes one of its most defining characteristics. The compound exists as a mixture of four stereoisomers, reflecting the presence of multiple chiral centers within the molecular structure. This stereochemical diversity arises from the two asymmetric carbon atoms present in the molecule, which can adopt different spatial configurations, leading to the formation of distinct diastereomeric pairs.
According to European Pharmacopoeia specifications, the compound is described as a mixture of 4 stereoisomers of methyl 2-hydroxy-5-[(1ξ)-1-hydroxy-2-[[(2ξ)-4-phenylbutan-2-yl]amino]ethyl]benzoate. The stereochemical designations (1ξ) and (2ξ) indicate the relative configurations at the respective chiral centers, with the xi (ξ) notation representing undefined or mixed stereochemistry at these positions. This mixed stereochemical composition is characteristic of many labetalol-related compounds, reflecting the synthetic pathways typically employed in their preparation.
The diastereomeric nature of this impurity mixture has significant implications for analytical method development and validation. Different diastereomers may exhibit distinct chromatographic behaviors, requiring careful optimization of separation conditions to achieve adequate resolution for quantitative analysis. The presence of multiple stereoisomeric forms also necessitates comprehensive characterization to ensure that analytical methods can accurately detect and quantify all relevant stereoisomeric components present in pharmaceutical formulations.
| Stereochemical Parameter | Specification |
|---|---|
| Number of Chiral Centers | 2 |
| Total Stereoisomers | 4 |
| Diastereomeric Pairs | 2 |
| Stereochemical Designation | (1ξ)-1-hydroxy-2-[[(2ξ)-4-phenylbutan-2-yl]amino]ethyl |
| Configuration Type | Mixed diastereomeric composition |
Chemical Abstracts Service Registry and Pharmacopeial Designations (European Pharmacopoeia/United States Pharmacopeia)
The Chemical Abstracts Service registry number for Labetalol Impurity B Hydrochloride is 33778-93-7, which serves as the unique identifier for the hydrochloride salt form of the compound. This registry number is distinct from the free base form, which carries the Chemical Abstracts Service number 802620-01-5. The distinction between these registry numbers is crucial for proper identification and sourcing of the compound, as the salt form exhibits different physicochemical properties compared to the free base.
The European Pharmacopoeia designation for this compound is "Labetalol Hydrochloride Impurity B as Hydrochloride". This official pharmacopeial nomenclature reflects the compound's status as a defined impurity within the labetalol hydrochloride monograph and establishes its regulatory significance for pharmaceutical quality control. The European Pharmacopoeia specification ensures standardized identification and characterization of this impurity across different pharmaceutical manufacturing and testing facilities.
In United States Pharmacopeia terminology, this impurity may be referenced in relation to labetalol hydrochloride organic impurities testing, although specific individual designations may vary. The United States Pharmacopeia approach to labetalol impurities emphasizes comprehensive analytical methodologies that can detect and quantify multiple related substances, including Labetalol Impurity B, within established limits. The pharmacopeial methods require specific system suitability criteria, including resolution requirements between labetalol and its related compounds.
| Registry Information | Designation | Number/Code |
|---|---|---|
| Chemical Abstracts Service (HCl salt) | Primary Registry | 33778-93-7 |
| Chemical Abstracts Service (Free base) | Related Registry | 802620-01-5 |
| European Pharmacopoeia | Official Designation | Labetalol Hydrochloride Impurity B as Hydrochloride |
| United States Pharmacopeia | Reference Category | Labetalol Related Compounds |
| Molecular Formula | Chemical Composition | C20H25NO4·HCl |
| Molecular Weight | Total Mass | 379.88 g/mol |
Properties
IUPAC Name |
methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4.ClH/c1-14(8-9-15-6-4-3-5-7-15)21-13-19(23)16-10-11-18(22)17(12-16)20(24)25-2;/h3-7,10-12,14,19,21-23H,8-9,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWTVSJZJXZZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Labetalol is a widely used antihypertensive medication that acts as a mixed alpha and beta-adrenergic antagonist. Its impurities, particularly Labetalol Impurity B HCl, which consists of a mixture of diastereomers, can influence its pharmacological profile and safety. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of labetalol formulations.
- Molecular Formula : C20H25NO4 • HCl
- Molecular Weight : 343.4 g/mol
- CAS Number : 33778-93-7
Labetalol Impurity B HCl is characterized by its structure, which includes multiple stereoisomers that can exhibit varying biological activities. The presence of these diastereomers can affect the pharmacokinetics and pharmacodynamics of labetalol.
Pharmacological Profile
Labetalol functions primarily as an antihypertensive agent through its dual action on alpha and beta-adrenergic receptors. The activity of Labetalol Impurity B HCl may differ from that of the main compound due to its stereochemistry.
- Alpha-1 Antagonism : Reduces peripheral vascular resistance.
- Beta-Blockade : Decreases heart rate and myocardial contractility.
The ratio of beta to alpha blockade is approximately 3:1 after oral administration and 6.9:1 after intravenous administration . This ratio indicates that while labetalol is more effective at beta-receptor blockade, the presence of impurities may alter these dynamics.
Case Studies
-
Antihypertensive Efficacy :
- In clinical settings, labetalol has shown superior efficacy compared to placebo and other antihypertensives in managing essential hypertension . The impact of Labetalol Impurity B HCl on blood pressure control needs further investigation to determine if it contributes positively or negatively to the overall effect.
- Hepatic Safety :
- Cardiovascular Effects :
Data Tables
| Property | Labetalol | Labetalol Impurity B HCl |
|---|---|---|
| Molecular Formula | C19H24N2O3 • HCl | C20H25NO4 • HCl |
| Molecular Weight | 364.87 g/mol | 343.4 g/mol |
| Alpha Blockade Ratio | 1:3 | TBD |
| Beta Blockade Ratio | 1:7 | TBD |
| Hepatic Injury Reports | Yes | TBD |
| Antihypertensive Efficacy | High | TBD |
Scientific Research Applications
Chemical Properties and Significance
Labetalol hydrochloride is a combined alpha- and beta-adrenoceptor blocking agent used primarily for treating hypertension. Its impurities, including Labetalol Impurity B, are critical for ensuring the safety and efficacy of pharmaceutical formulations. The chemical formula for Labetalol Impurity B HCl is with a molecular weight of approximately 343.43 g/mol .
Reverse Phase High Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely employed method for analyzing Labetalol Impurity B HCl. A study demonstrated the method's robustness and specificity in detecting impurities at concentrations as low as 100 ppm. The method showed high accuracy with recovery rates between 99.6% and 102.5%, making it suitable for routine quality control in pharmaceutical settings .
Method Validation Parameters:
- Accuracy: Tested at multiple levels (LOQ, 100%, 200%).
- Precision: Relative standard deviation (% RSD) within acceptable limits.
- Specificity: Ability to distinguish Labetalol from its impurities.
- Robustness: Consistent results under varied chromatographic conditions.
Quality Control
The presence of impurities like Labetalol Impurity B can significantly affect the therapeutic efficacy and safety profile of labetalol formulations. Analytical methods such as RP-HPLC are essential for:
- Monitoring impurity levels during drug development.
- Ensuring compliance with regulatory standards.
- Enhancing the reliability of therapeutic outcomes.
Stability Studies
Stability-indicating methods are crucial for assessing how impurities affect the stability of labetalol formulations over time. Research indicates that the degradation pathways of labetalol can lead to the formation of various impurities, including Labetalol Impurity B, which must be monitored to ensure product integrity .
Clinical Observations
A notable case involved patients experiencing mild-to-moderate liver enzyme elevations while on labetalol therapy, highlighting the importance of monitoring impurities like Labetalol Impurity B. This observation underscores the potential risks associated with impurities in drug formulations .
Formulation Development
In a formulation development study, researchers utilized RP-HPLC to identify and quantify Labetalol Impurity B alongside other related substances in injectable forms of labetalol. The findings emphasized the need for stringent quality control measures to prevent adverse effects linked to these impurities .
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Structural Comparison of Labetalol Impurity B HCl and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Labetalol Impurity B HCl | 33778-93-7 | C₂₀H₂₅NO₄·HCl | 343.43 | Diastereomeric mixture; esterified benzoate |
| Labetalol HCl (Parent Drug) | 32780-64-6 | C₁₉H₂₄N₂O₃·HCl | 328.40 | Combined α/β-blocker; amide linkage |
| Propranolol EP Impurity B HCl | 2172495-51-9 | C₂₉H₃₃NO₄·HCl | 459.59 | Naphthalene-oxypropanol derivative |
| SCH 19927 (R,R-Isomer) | Not provided | C₁₉H₂₄N₂O₃·HCl | 328.40 | R,R-configuration; higher β-blocking potency |
| 4-Hydroxy Nebivolol HCl | Not provided | C₂₂H₂₅F₂NO₄·HCl | 441.90 | Fluorinated benzopyran derivative |
Key Observations :
- Labetalol Impurity B HCl differs from the parent drug in its ester group (vs. amide) and stereochemistry .
- Propranolol EP Impurity B HCl shares structural motifs (e.g., aryloxypropanolamine) but includes a naphthalene ring, enhancing lipophilicity .
- SCH 19927 , a purified R,R-isomer of labetalol, lacks the α-blocking activity of the parent compound but exhibits stronger β-blockade .
Analytical and Pharmacological Comparisons
Table 2: Analytical and Pharmacological Profiles
Key Observations :
- SCH 19927 demonstrates a 4:1 β:α selectivity ratio, contrasting with labetalol’s 1:3 ratio, highlighting the impact of stereochemistry on receptor binding .
- Analytical challenges arise in resolving diastereomers; for example, labetalol’s 2-hydroxy impurity elutes before the parent compound under diverse HPLC conditions .
Preparation Methods
Formation During Labetalol Hydrochloride Synthesis
The primary route to Labetalol Impurity B HCl is through the synthesis of Labetalol Hydrochloride itself. As detailed in Patent WO2017098520A1, the process involves four key steps:
-
Alkylation : 4-Phenylbutan-2-amine reacts with 5-(bromoacetyl)-2-hydroxybenzamide in methanol at 25–35°C to form an intermediate (Compound C).
-
Reduction : Sodium borohydride reduces Compound C in the presence of sodium hydroxide, yielding Compound D.
-
Acidification : Hydrochloric acid is added to the aqueous layer to precipitate crude Labetalol Hydrochloride.
-
Recrystallization : Crude product is purified using methanol and isopropyl alcohol.
Impurity B arises during the reduction step (Step 2), where incomplete stereochemical control leads to the formation of multiple diastereomers. The use of sodium borohydride, a non-selective reducing agent, contributes to this outcome.
Stereochemical Challenges in Synthesis
Patent DD150457A5 highlights the inherent difficulty in isolating individual diastereomers of Labetalol. Traditional resolution methods, such as salification with optically active acids (e.g., N-acetyl-L-leucine, N-tosyl-L-glutamic acid), failed to separate the diastereomers, leaving Impurity B as an unresolved mixture. This underscores the thermodynamic and kinetic factors favoring diastereomer coexistence under standard synthetic conditions.
Isolation and Purification Techniques
Recrystallization Limitations
Recrystallization using isopropyl alcohol achieves high purity for Labetalol Hydrochloride (90% yield), but Impurity B remains as a co-crystallized mixture. Differential scanning calorimetry (DSC) and X-ray diffraction studies suggest that the diastereomers form a solid solution, rendering conventional recrystallization ineffective for their separation.
Analytical Characterization of Impurity B
Spectroscopic Data
Key analytical data for Impurity B HCl include:
Chromatographic Profiling
High-performance liquid chromatography (HPLC) methods developed for Labetalol Hydrochloride detect Impurity B as a secondary peak with a retention time 1.2–1.5 times that of the main compound. The relative retention time (RRT) varies depending on the column chemistry, with polar-embedded columns offering better resolution.
Comparative Analysis of Synthetic Methods
Industrial and Regulatory Considerations
Pharmaceutical guidelines (e.g., ICH Q3A) mandate strict control over Impurity B levels (<0.15% w/w). The European Pharmacopoeia specifies HPLC-UV as the primary analytical method for quantification, with a detection limit of 0.05% .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Labetalol Impurity B HCl in laboratory settings?
- Methodological Answer : Characterization typically involves a combination of spectroscopic and chromatographic methods:
- HPLC-UV : Optimize using a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at 230 nm for quantification .
- TLC : Employ silica gel plates with a chloroform-methanol-ammonia (90:10:1) system for preliminary separation .
- NMR/IR Spectroscopy : Confirm structural identity via proton/carbon NMR and FT-IR to identify functional groups (e.g., ester, hydroxyl) .
- Safety Note : Use PPE (gloves, goggles) and work in a fume hood due to acute toxicity risks .
Q. How is Labetalol Impurity B HCl synthesized, and what purity thresholds are critical for research use?
- Methodological Answer : Synthesis involves:
Starting Material : Reacting 5-(1-hydroxy-2-((4-phenylbutan-2-yl)amino)ethyl)-2-hydroxybenzoic acid with methyl chloride under alkaline conditions.
Purification : Recrystallize using ethanol-water mixtures to achieve >98% purity (by HPLC) .
Isomer Ratio : Ensure a 1:1:1:1 diastereomeric ratio via chiral HPLC validation .
Q. What safety protocols are essential when handling Labetalol Impurity B HCl?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust (GHS H332) .
- Decontamination : Wash skin with soap/water immediately upon contact (GHS P302+P352) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. What chromatographic strategies resolve diastereomers of Labetalol Impurity B HCl, and how are elution orders optimized?
- Methodological Answer :
- Chiral Stationary Phases : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid for baseline separation .
- Elution Order : Consistent elution of 2-hydroxy impurity prior to Labetalol under varying mobile phases (ACN vs. MeOH), validated across HPLC column brands .
- Buffer Optimization : Adjust pH (2.5–4.0) and ion-pair reagents (e.g., sodium heptanesulfonate) to enhance resolution .
Q. How do stereochemical configurations of Labetalol Impurity B HCl diastereomers influence pharmacological activity?
- Methodological Answer :
- Activity Profiling : Isolate diastereomers via preparative HPLC and test in vitro β1/α-adrenergic receptor binding assays. The R,R-isomer shows dominant β1-blocking activity, while S,R-isomer contributes to α-blocking effects .
- In Vivo Models : Administer isolated isomers in hypertensive rat models; R,R-isomer reduces blood pressure via β1-blockade and vasodilation, whereas S,R-isomer adds α-blockade synergy .
Q. How can forced degradation studies be designed to assess Labetalol Impurity B HCl stability under ICH guidelines?
- Methodological Answer :
- Stress Conditions :
- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 80°C for 24 hrs.
- Oxidation : 3% H2O2 at 25°C for 6 hrs.
- Photolysis : Expose to 1.2 million lux-hours UV light.
- Analysis : Monitor degradation products via stability-indicating HPLC (230 nm), ensuring method specificity and robustness per ICH Q2(R1) .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
